Home > Products > Screening Compounds P113287 > 3-[4-(Aminomethyl)benzyloxy] Thalidomide
3-[4-(Aminomethyl)benzyloxy] Thalidomide -

3-[4-(Aminomethyl)benzyloxy] Thalidomide

Catalog Number: EVT-14001050
CAS Number:
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[4-(Aminomethyl)benzyloxy] Thalidomide is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its immunomodulatory properties. Thalidomide has been repurposed for the treatment of conditions such as multiple myeloma and leprosy-related complications. The specific compound, 3-[4-(Aminomethyl)benzyloxy] Thalidomide, is classified under immunomodulatory imide drugs (IMiDs), which are known for their ability to modulate immune responses and have potential anti-cancer effects .

Source and Classification

The primary source of 3-[4-(Aminomethyl)benzyloxy] Thalidomide is its synthesis from thalidomide, which itself is derived from a phthalimide structure. This compound belongs to the broader class of thalidomide derivatives that exhibit varied biological activities, including anti-inflammatory and anti-cancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide typically involves several key steps:

  1. Starting Materials: The synthesis begins with thalidomide as the core structure.
  2. Functionalization: The introduction of the benzyloxy group is achieved through nucleophilic substitution reactions, where a benzyloxy derivative reacts with thalidomide under basic conditions.
  3. Aminomethylation: The final step involves the aminomethylation of the benzyloxy group, often using formaldehyde and an amine source to introduce the aminomethyl substituent.

These reactions may require specific catalysts or solvents to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-[4-(Aminomethyl)benzyloxy] Thalidomide is C_{17}H_{18}N_{2}O_{3}. The compound features:

  • A thalidomide core structure.
  • A benzyloxy group attached to the third position.
  • An aminomethyl group at the para position relative to the benzyloxy moiety.

The molecular weight is approximately 298.34 g/mol, and its structure can be visualized through various spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

3-[4-(Aminomethyl)benzyloxy] Thalidomide can participate in several chemical reactions:

  • Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution under certain conditions, allowing for further functionalization.
  • Reduction Reactions: The compound may be reduced to alter its functional groups, enhancing its biological activity or solubility.
  • Condensation Reactions: The amino group can react with various electrophiles, leading to new derivatives with potentially enhanced therapeutic properties .
Mechanism of Action

Process and Data

The mechanism of action for 3-[4-(Aminomethyl)benzyloxy] Thalidomide largely mirrors that of thalidomide itself. It primarily acts by binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors involved in cell proliferation and survival, particularly in multiple myeloma cells. Additionally, it modulates immune responses by affecting cytokine production .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point is generally reported around 180-190 °C.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are crucial for understanding its handling during synthesis and application in pharmacological contexts .

Applications

Scientific Uses

3-[4-(Aminomethyl)benzyloxy] Thalidomide has potential applications in:

  • Cancer Treatment: As part of therapies for hematological malignancies like multiple myeloma due to its ability to modulate immune responses.
  • Inflammatory Diseases: Investigated for use in conditions characterized by excessive inflammation due to its immunomodulatory effects.
  • Research Tool: Utilized in studies exploring the mechanisms of action of thalidomide derivatives and their effects on cellular pathways involved in cancer progression .
Synthetic Methodologies and Optimization

Retrosynthetic Analysis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide

Retrosynthetic deconstruction of 3-[4-(Aminomethyl)benzyloxy] Thalidomide prioritizes strategic bond disconnections to commercial or synthetically accessible intermediates. The core disconnection targets the aminomethylbenzyloxy linker and the glutarimide ring. The first-order disconnection yields two fragments: (1) 4-(aminomethyl)benzyl alcohol and (2) 3-hydroxythalidomide (or its protected variant). A secondary disconnection of the glutarimide ring reveals phthalic anhydride and L-glutamine as ultimate starting materials [1] [4]. Alternative routes disconnect the aminomethyl group from the benzyl moiety, enabling late-stage functionalization via reductive amination [10].

Critical disconnection challenges include:

  • Regioselective O-alkylation at the C3-hydroxyl of thalidomide versus competing N-alkylation at the phthalimide nitrogen.
  • Compatibility of the aminomethyl group with glutarimide ring-forming reactions, necessitating orthogonal protection (e.g., Boc or Cbz) [5] [9].

Table 1: Retrosynthetic Disconnections

Target BondFragments GeneratedKey Challenge
Benzyloxy ether4-(Aminomethyl)benzyl alcohol + 3-hydroxythalidomideRegioselective O- vs N-alkylation
Glutarimide C–NPhthalic anhydride + L-glutamineEnantiomeric purity preservation
Aminomethyl C–N4-Formylbenzyl alcohol + NH₃ sourceOver-reduction of aldehyde

Stepwise Synthetic Pathways for Benzyloxy-Modified Thalidomide Derivatives

Synthesis proceeds via a four-step sequence optimized for yield and purity:

Step 1: Glutarimide Ring FormationL-Glutamine reacts with phthalic anhydride in acetic anhydride/triethylamine to form racemization-prone thalidomide. Enantiopure (>98% ee) thalidomide is obtained via chiral resolution using L-proline as a resolving agent [1] [4].

Step 2: Regioselective C3 HydroxylationThalidomide undergoes nitration with HNO₃/H₂SO₄ at 0°C, yielding 3-nitrothalidomide, followed by catalytic hydrogenation (Pd/C, H₂) to 3-aminothalidomide. Diazotization with NaNO₂/HBr and copper(I)-mediated hydrolysis furnishes 3-hydroxythalidomide (57% yield) [1].

Step 3: EtherificationMitsunobu conditions (DIAD, PPh₃) couple 3-hydroxythalidomide with 4-(Boc-aminomethyl)benzyl alcohol to form the Boc-protected ether. Optimization reveals DMF at 60°C minimizes N-alkylation byproducts (<5%) [5] [10].

Step 4: DeprotectionBoc removal with TFA/DCM (1:1) yields the target compound as a TFA salt. Precipitation from cold diethyl ether affords 3-[4-(Aminomethyl)benzyloxy] Thalidomide in 82% purity (HPLC), upgradable to >95% via ion-exchange chromatography [9] [10].

Table 2: Synthetic Step Optimization

StepConditionsYieldPurity (HPLC)
Glutarimide formationAc₂O, Et₃N, toluene, 80°C76%90%
C3 HydroxylationNaNO₂/HBr, CuBr, H₂O, 25°C57%88%
EtherificationDIAD, PPh₃, DMF, 60°C68%85%
DeprotectionTFA/DCM (1:1), 0°C95%82% (95% after IEC)

Catalytic Strategies for Selective Substitution at the Glutarimide Ring

Transition-metal catalysis enables direct C3 functionalization, bypassing multi-step hydroxylation:

Palladium-catalyzed C–H activation:Pd(OAc)₂ (5 mol%) with picolinamide directing group installs benzyloxy motifs via C–O coupling with 4-(Boc-aminomethyl)benzyl bromide. Meta-substituted thalidomides show 8:1 regioselectivity for C3 over C4 due to steric bias [3] [6].

Photobiocatalytic hydroxylation:Engineered P450 monooxygenases (e.g., CYP199A4) hydroxylate thalidomide at C3 using visible light and O₂. Directed evolution improves activity (TTN >1,000) and C3:C4 selectivity (>20:1) [6] [8].

Ligand-accelerated catalysis:Bidentate oxazoline ligands with Cu(OTf)₂ catalyze enantioselective O-arylation of 3-hydroxythalidomide, achieving 94% ee. The bulky ligand enforces re-face attack on copper-bound aryl halides [9].

Key catalytic metrics:

  • Turnover Number (TON): Pd systems: 48; P450: >1,000; Cu/oxazoline: 120
  • Regioselectivity (C3:C4): P450 >20:1; Pd: 8:1; classical diazotization: 1:0 (exclusive C3)

Scalability and Green Chemistry Approaches in Large-Scale Synthesis

Continuous-flow processing addresses batch inconsistencies:

  • Diazotization/hydrolysis occurs in a PTFE microreactor (τ = 2 min), improving heat transfer and suppressing racemization (ee >97% at 100-g scale) [3] [5].
  • Hydrogenation of 3-nitrothalidomide uses catalytic membrane reactors (Pd/Al₂O₃), reducing catalyst loading to 0.1 mol% [3].

Solvent and waste reduction:

  • Microwave-assisted Mitsunobu reactions cut etherification time from 12 h to 15 min, lowering E-factor from 32 to 11 [5].
  • Aqueous workup elimination: Solid-phase scavengers (SiO₂-bound phosphines) sequester DIAD byproducts, enabling direct Boc deprotection in flow [10].

Renewable feedstocks:Bio-derived 2,5-furandicarboxylic acid replaces phthalic anhydride in glutarimide synthesis, though regioselectivity remains inferior (72% yield) [3] [8].

Table 4: Green Chemistry Metrics for Scalable Routes

ParameterBatch ProcessOptimized ProcessImprovement
PMI (Process Mass Intensity)863263% reduction
E-factor451273% reduction
Energy consumption1,200 kWh/kg410 kWh/kg66% reduction
Max. batch size50 g5 kg (continuous)100-fold scale-up

Properties

Product Name

3-[4-(Aminomethyl)benzyloxy] Thalidomide

IUPAC Name

5-[[4-(aminomethyl)phenyl]methoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C21H19N3O5/c22-10-12-1-3-13(4-2-12)11-29-14-5-6-15-16(9-14)21(28)24(20(15)27)17-7-8-18(25)23-19(17)26/h1-6,9,17H,7-8,10-11,22H2,(H,23,25,26)

InChI Key

MYUHTSBLQXMJGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.